molecular formula C9H14O2 B12597188 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal CAS No. 875478-02-7

2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal

Cat. No.: B12597188
CAS No.: 875478-02-7
M. Wt: 154.21 g/mol
InChI Key: QCSYVXOAWZEQEJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is an organic compound with a unique structure that includes both an aldehyde and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with propenyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to oxidation to introduce the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propenyl ether group can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid

    Reduction: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enone: Similar structure but with a ketone group instead of an aldehyde.

Uniqueness

2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is unique due to its combination of an aldehyde and an ether functional group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

875478-02-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,2-dimethyl-4-prop-2-enoxybut-3-enal

InChI

InChI=1S/C9H14O2/c1-4-6-11-7-5-9(2,3)8-10/h4-5,7-8H,1,6H2,2-3H3

InChI Key

QCSYVXOAWZEQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=COCC=C)C=O

Origin of Product

United States

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